molecular formula C19H15ClO5 B5859314 Ethyl 7-[(4-chlorophenyl)methoxy]-2-oxochromene-3-carboxylate

Ethyl 7-[(4-chlorophenyl)methoxy]-2-oxochromene-3-carboxylate

Cat. No.: B5859314
M. Wt: 358.8 g/mol
InChI Key: BAJHKSRACJKLSN-UHFFFAOYSA-N
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Description

Ethyl 7-[(4-chlorophenyl)methoxy]-2-oxochromene-3-carboxylate is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core substituted with an ethyl ester group, a 4-chlorophenyl methoxy group, and a 2-oxo group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-[(4-chlorophenyl)methoxy]-2-oxochromene-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with an ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the 4-Chlorophenyl Methoxy Group: The 4-chlorophenyl methoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the chromene core with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Esterification: The final step involves esterification, where the carboxylic acid group on the chromene core is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[(4-chlorophenyl)methoxy]-2-oxochromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The 4-chlorophenyl methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-[(4-chlorophenyl)methoxy]-2-oxochromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-[(4-chlorophenyl)methoxy]-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-methoxy-2-oxochromene-3-carboxylate: Lacks the 4-chlorophenyl group, which may result in different biological activities.

    Methyl 7-[(4-chlorophenyl)methoxy]-2-oxochromene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of the 4-chlorophenyl methoxy group, which can significantly influence its biological activity and chemical properties. This substitution pattern may enhance its potency and selectivity for certain molecular targets compared to similar compounds.

Properties

IUPAC Name

ethyl 7-[(4-chlorophenyl)methoxy]-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-2-23-18(21)16-9-13-5-8-15(10-17(13)25-19(16)22)24-11-12-3-6-14(20)7-4-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJHKSRACJKLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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